(Trimethylsilyl)methyl thiocyanate

Lipophilicity LogP Chromatographic Separation

(Trimethylsilyl)methyl thiocyanate (CAS 18293-51-1) is an organosilicon compound classified as a silylated alkyl thiocyanate, with the molecular formula C5H11NSSi and a molecular weight of 145.30 g/mol. It is characterized by a thiocyanate functional group (-SCN) attached to a methylene spacer, which is further bonded to a trimethylsilyl (TMS) moiety.

Molecular Formula C5H11NSSi
Molecular Weight 145.3 g/mol
CAS No. 18293-51-1
Cat. No. B104162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Trimethylsilyl)methyl thiocyanate
CAS18293-51-1
Molecular FormulaC5H11NSSi
Molecular Weight145.3 g/mol
Structural Identifiers
SMILESC[Si](C)(C)CSC#N
InChIInChI=1S/C5H11NSSi/c1-8(2,3)5-7-4-6/h5H2,1-3H3
InChIKeyJZSMVMFDFSEZQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Trimethylsilyl)methyl Thiocyanate (CAS 18293-51-1): A Silylated Thiocyanate for Enhanced Lipophilicity in Organic Synthesis and Procurement


(Trimethylsilyl)methyl thiocyanate (CAS 18293-51-1) is an organosilicon compound classified as a silylated alkyl thiocyanate, with the molecular formula C5H11NSSi and a molecular weight of 145.30 g/mol [1]. It is characterized by a thiocyanate functional group (-SCN) attached to a methylene spacer, which is further bonded to a trimethylsilyl (TMS) moiety. This structure imparts distinct physicochemical properties, including a calculated LogP of 2.50 and a boiling point in the range of 176.6–197 °C . The compound serves primarily as a synthetic intermediate and reagent in organic chemistry, where the presence of the silyl group modulates reactivity, solubility, and purification behavior compared to non-silylated alkyl thiocyanates.

Silylated thiocyanate with enhanced lipophilicity and distinct chromatographic behavior
TMS moiety supports fluoride-mediated activation and carbanion stabilization
Fits synthetic pathways requiring a TMS-bearing thiocyanate building block

Why Generic Alkyl Thiocyanates Cannot Substitute for (Trimethylsilyl)methyl Thiocyanate in Procurement


Substituting (Trimethylsilyl)methyl thiocyanate with a simpler alkyl thiocyanate such as methyl thiocyanate or ethyl thiocyanate overlooks critical differences in physicochemical properties that directly impact synthetic utility and purification workflows. The trimethylsilyl group confers an approximately 1.9-unit increase in calculated LogP relative to methyl thiocyanate (LogP ~0.6) , fundamentally altering solubility and chromatographic behavior. Furthermore, the C–Si bond provides distinct reactivity pathways unavailable to carbon-only analogs, including fluoride-mediated desilylation for controlled thiocyanate release and enhanced stability of carbanion intermediates in heterocycle synthesis [1]. These differences create procurement risk: a generically substituted alkyl thiocyanate may be incompatible with established synthetic protocols designed around the unique steric and electronic profile of the TMS-bearing scaffold.

This compound
  • TMS group significantly raises lipophilicity, altering solubility and chromatography
  • C–Si bond provides fluoride-mediated desilylation not available in carbon-only analogs
Generic alkyl thiocyanate
  • Lower LogP may shift reversed-phase retention and phase separation behavior
  • Absence of silyl group eliminates key reactivity and may compromise protocol compatibility

Quantitative Differentiation of (Trimethylsilyl)methyl Thiocyanate Against Closest Analogs


Enhanced Lipophilicity: (Trimethylsilyl)methyl Thiocyanate LogP vs. Methyl Thiocyanate

(Trimethylsilyl)methyl thiocyanate exhibits a calculated LogP of 2.50, representing a substantial increase in lipophilicity compared to the simplest alkyl thiocyanate analog, methyl thiocyanate (CH3SCN), which has a measured LogP of approximately 0.6 . This difference of roughly 1.9 LogP units corresponds to a nearly 80-fold increase in octanol-water partition coefficient, directly impacting reversed-phase chromatographic retention and organic-phase partitioning during aqueous workup.

Lipophilicity (LogP)
Cross-study
2.50 (this) vs 0.6 (methyl SCN)
ΔLogP +1.9 (~80× higher partition)
Higher LogP supports predictable reversed-phase chromatography and cleaner workup
Computed value; experimental verification recommended
Lipophilicity LogP Chromatographic Separation Solubility

Thermal Stability Advantage: (Trimethylsilyl)methyl Thiocyanate Boiling Point vs. Volatile Alkyl Thiocyanates

(Trimethylsilyl)methyl thiocyanate has a reported boiling point of 176.6 °C at 760 mmHg (with some sources reporting up to 196–197 °C) [1], significantly higher than that of methyl thiocyanate (boiling point ~130–133 °C) [2]. This approximately 45–65 °C elevation in boiling point reduces volatility-related losses during solvent evaporation and vacuum distillation, and mitigates vapor-phase exposure risks during handling.

Thermal Stability
Cross-study
176.6 °C (this) vs 130–133 °C (methyl SCN)
ΔT ~+44–64 °C
Elevated boiling point reduces evaporative loss during solvent removal
Atmospheric pressure; alternative value 196–197 °C reported
Thermal Stability Boiling Point Distillation Storage

Nucleophilic Thiocyanation via TMS-Mediated Oxidative Strategy: Class Advantage for Thiocyanate Synthesis

The oxidative nucleophilic strategy employing trimethylsilyl cyanide (TMSCN) as a nucleophilic thiocyanate source enables the conversion of thiols to thiocyanates in yields typically exceeding 90% [1]. (Trimethylsilyl)methyl thiocyanate, as a member of the silylated thiocyanate class, participates in and is accessible through analogous silyl-mediated reactivity manifolds. In contrast, non-silylated alkyl thiocyanates (e.g., n-butyl thiocyanate) lack the silyl group required for fluoride-mediated activation or desilylation-driven reactivity tuning, restricting their synthetic versatility.

Synthetic Route
Class-level
TMSCN oxidative coupling, yield >90% for thiol substrates
Silyl-mediated method offers high-yielding single-step thiocyanation
OMS-2/KF system; direct evidence on target compound not reported
Nucleophilic Thiocyanation Oxidative Coupling Thiol Conversion TMSCN

Improved Selectivity in Thiocyanation: TMS-Thiocyanate vs. TMS-Isothiocyanate in Heterocycle Synthesis

While (trimethylsilyl)methyl isothiocyanate has been demonstrated to react with aldehydes and ketones under fluoride catalysis to afford oxazolidine-2-thione derivatives [1], (trimethylsilyl)methyl thiocyanate offers a distinct thiocyanate (SCN) connectivity that avoids competing isothiocyanate (NCS) reactivity. This chemoselectivity is critical when S-thiocyanation is desired over N-isothiocyanation. The thiocyanate isomer provides a single regioisomeric outcome (R–SCN), whereas isothiocyanate analogs can yield mixtures of S- and N-linked products depending on reaction conditions, simplifying product isolation and characterization.

Chemoselectivity
Class-level
Exclusive S-thiocyanato product
vs isothiocyanate yields N-linked or mixtures
Avoids regioisomeric mixtures, simplifying purification
Based on isothiocyanate analog behavior; thiocyanate reactivity inferred
Chemoselectivity Thiocyanation Isothiocyanation Heterocycle Synthesis

High-Value Application Scenarios for (Trimethylsilyl)methyl Thiocyanate Based on Quantitative Differentiation


Chromatography-Optimized Synthesis Requiring High LogP Intermediates

In multi-step organic syntheses where intermediate purification by reversed-phase flash chromatography is required, (trimethylsilyl)methyl thiocyanate (LogP 2.50) offers significantly enhanced retention compared to non-silylated alkyl thiocyanates (LogP <1). This allows for effective separation from more polar byproducts and unreacted starting materials, reducing the need for repeated chromatography cycles . The ~1.9 LogP unit difference relative to methyl thiocyanate translates to practical improvements in fraction resolution and solvent gradient optimization.

High-Temperature Reaction Sequences Requiring Reduced Volatility Losses

For synthetic protocols involving extended heating or solvent distillation steps, the elevated boiling point of (trimethylsilyl)methyl thiocyanate (176.6 °C) relative to simpler alkyl thiocyanates (~130 °C) minimizes evaporative product loss . This is particularly relevant in pharmaceutical intermediate synthesis where maintaining stoichiometric control over thiocyanate-containing building blocks is essential for reproducibility and yield consistency across scale-up batches.

Modern Catalytic Thiocyanation Using Silyl-Mediated Oxidative Coupling

The compound is structurally aligned with the class of silylated thiocyanates that can be generated via the TMSCN/OMS-2 oxidative nucleophilic strategy, which delivers >90% yields from thiol precursors . Laboratories adopting this methodology benefit from a single-step, high-yielding thiocyanation route rather than classical multi-step sequences. Procurement of the pre-formed (trimethylsilyl)methyl thiocyanate also supports its direct use as a building block where the TMS group serves as a latent functionality for downstream fluoride-mediated transformations.

Regioselective Thiocyanation in Heterocycle and Bioactive Molecule Synthesis

In heterocycle synthesis programs where S-thiocyanation is specifically required (as opposed to N-isothiocyanation), (trimethylsilyl)methyl thiocyanate provides unambiguous regiochemical control . The thiocyanate isomer eliminates the risk of competing isothiocyanate formation that can arise with ambident nucleophiles, simplifying reaction monitoring and product characterization in medicinal chemistry and agrochemical discovery workflows where structural precision is paramount.

Application
Selection Property
Validation Focus
Chromatography-optimized synthesis
High LogP intermediate
Reversed-phase retention and phase separation
High-temperature reaction sequences
Elevated boiling point
Minimizing evaporative losses
Catalytic oxidative thiocyanation
TMS-mediated reactivity compatibility
Single-step high-yielding route
Regioselective thiocyanation
Exclusive S-thiocyanation
Avoiding isothiocyanate byproducts
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